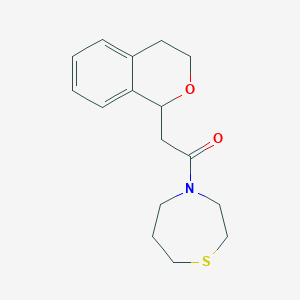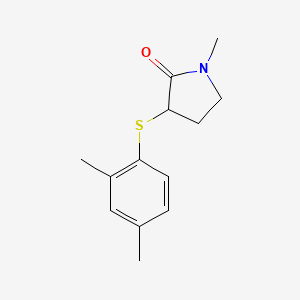![molecular formula C17H23N7 B7594526 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile](/img/structure/B7594526.png)
1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile involves the inhibition of this compound, which is responsible for the degradation of cGMP. By inhibiting this compound, the levels of cGMP in the body are increased, leading to vasodilation and increased blood flow. This mechanism is responsible for the therapeutic effects of the compound in the treatment of erectile dysfunction and other conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibitory effect on this compound. By increasing the levels of cGMP, the compound promotes vasodilation and increased blood flow, which can have a range of beneficial effects on various tissues and organs. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile for lab experiments include its high potency and selectivity for this compound, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, the compound also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and administer it safely.
Future Directions
There are several potential future directions for research on 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile. One area of interest is the development of new therapeutic applications for the compound, such as in the treatment of neurological disorders or cardiovascular disease. Another potential direction is the investigation of the compound's mechanisms of action at the molecular level, which could provide insights into the regulation of cGMP signaling pathways. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in preclinical and clinical settings.
Synthesis Methods
The synthesis of 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile involves the reaction of 1-benzylpiperazine-2-carbonitrile with propyl azide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a reducing agent. The yield of the product is typically high, and the purity can be improved by recrystallization.
Scientific Research Applications
1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to have a potent and selective inhibitory effect on this compound, which makes it a promising candidate for the treatment of erectile dysfunction. It has also been investigated for its potential use in the treatment of other conditions, such as pulmonary hypertension, cardiovascular disease, and neurological disorders.
properties
IUPAC Name |
1-benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7/c1-2-8-24-17(19-20-21-24)14-22-9-10-23(16(11-18)13-22)12-15-6-4-3-5-7-15/h3-7,16H,2,8-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKNEFLENCBFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CN2CCN(C(C2)C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)

![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7594519.png)
![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)
![4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)
